molecular formula C22H26N4O3S2 B2634019 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-35-4

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2634019
CAS No.: 851987-35-4
M. Wt: 458.6
InChI Key: PGVXVSIDJMCDFX-UHFFFAOYSA-N
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Description

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzothiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Sulfonyl Hydrazides: Compounds such as sulfonyl hydrazine and sulfonyl hydrazide derivatives have similar functional groups.

Uniqueness

N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is unique due to the combination of its benzothiazole ring, piperidine ring, and sulfonyl hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-8-10-26(11-9-14)31(28,29)18-6-4-17(5-7-18)21(27)24-25-22-23-20-16(3)12-15(2)13-19(20)30-22/h4-7,12-14H,8-11H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVXVSIDJMCDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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